molecular formula C13H22ClNO2 B3085828 Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158326-83-0

Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride

Cat. No.: B3085828
CAS No.: 1158326-83-0
M. Wt: 259.77 g/mol
InChI Key: IMZAMVTWUYPXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C13H22ClNO2 . It is a derivative of butylamine, which is an organic compound and one of the four isomeric amines of butane .

Scientific Research Applications

For instance, research on the solvent extraction systems for metal separation, as discussed by (Nguyen & Lee, 2018), could provide insights into methodologies that might be applicable to or affected by the presence of complex amines such as Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride. Similarly, studies on the environmental fate of chemicals like methyl tert‐butyl ether (Squillace et al., 1997) may offer a framework for understanding how amines and their hydrochloride salts behave in aquatic environments.

The degradation and environmental behavior of specific contaminants, such as those outlined by (Schmidt et al., 2004) in their review on the microbial degradation of methyl tert-butyl ether and tert-butyl alcohol, could also provide a background for considering how similar compounds might be broken down in environmental settings.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-4-5-9-14-10-11-7-6-8-12(15-2)13(11)16-3;/h6-8,14H,4-5,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZAMVTWUYPXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C(=CC=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride
Reactant of Route 3
Reactant of Route 3
Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride
Reactant of Route 4
Reactant of Route 4
Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride
Reactant of Route 5
Reactant of Route 5
Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride
Reactant of Route 6
Reactant of Route 6
Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.